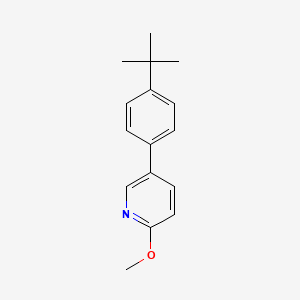

5-(4-Tert-butylphenyl)-2-methoxypyridine

Vue d'ensemble

Description

5-(4-Tert-butylphenyl)-2-methoxypyridine: is an organic compound that features a pyridine ring substituted with a tert-butylphenyl group at the 5-position and a methoxy group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with 4-tert-butylphenylboronic acid and 2-bromo-5-methoxypyridine.

Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The tert-butylphenyl and methoxypyridine moieties suggest compatibility with palladium-catalyzed cross-couplings. For example:

-

Reaction with Heteroaryl Halides :

Analogous 2-methoxy-5-pyrimidylboronic acids undergo Suzuki coupling with thienyl, pyridyl, or pyrimidyl halides under Pd(PPh₃)₂Cl₂ catalysis (1 mol%), Na₂CO₃, and 1,4-dioxane at 95°C, yielding heterobiaryls in 45–84% yields . -

Diarylations :

4,6-Dichloropyrimidine reacts with 2-methoxy-5-pyridylboronic acid to form bis-arylated pyrimidines (e.g., 14 , 84% yield) .

Table 1: Representative Suzuki Cross-Coupling Conditions

| Substrate | Catalyst | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ | 1,4-Dioxane | 56–84 | |

| 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ | 1,4-Dioxane | 45–63 |

Functionalization via Nucleophilic Substitution

The methoxy group at C2 of pyridine can be modified through dealkylation or displacement:

-

Demethylation :

Methoxy groups in pyridines are resistant to hydrolysis under mild conditions but can be cleaved with BBr₃ in CH₂Cl₂ at −78°C to 25°C, yielding hydroxyl derivatives . -

C–H Activation :

Pyridine N-oxides undergo regioselective C2–H alkylation via titanacyclopropanes (e.g., 2-methoxypyridine derivatives) .

Oxidation and Reductive Pathways

-

Aromatic Ring Oxidation :

Electron-rich pyridines with tert-butyl groups are susceptible to oxidative degradation. For example, H₂O₂/Fe²⁺ systems oxidize tert-butyl substituents to carboxylic acids . -

Reductive Dehalogenation :

Chloropyridine analogs (e.g., 2,3,5,6-tetrachloropyridine) undergo Pd-catalyzed reductive dehalogenation with HCOONH₄, yielding dechlorinated products .

Acid-Base Reactivity

The pKa of 2-methoxypyridine derivatives is critical for reaction design:

-

pKa Data :

The electron-donating methoxy group increases basicity compared to chloro-substituted analogs.

Challenges in Pd-Catalyzed Reactions

-

Palladium Residues :

Cross-coupling reactions often leave residual Pd (up to 231 ppm), requiring post-reaction treatments (e.g., activated carbon) to reduce Pd to <100 ppm . -

Homocoupling Side Reactions :

Competing homocoupling of aryl halides (e.g., 2-bromopyridine → bipyridine) reduces yields unless electron-poor substrates are used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 5-(4-tert-butylphenyl)-2-methoxypyridine have been tested for their cytotoxic effects against various cancer cell lines. A study reported that pyridine derivatives demonstrated promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, showing IC50 values indicating effective cytotoxicity while maintaining low toxicity on normal cell lines .

Neuroprotective Effects

The neuroprotective potential of pyridine derivatives has also been investigated. Compounds with similar structures have been shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies suggest that these compounds can protect astrocytes from oxidative stress induced by amyloid beta, highlighting their potential in treating neurodegenerative diseases .

Material Science

Polymer Chemistry

This compound can be utilized as an additive in polymer formulations. Its phenyl group can enhance the thermal stability and mechanical properties of polymers when used as a modifier or plasticizer. This application is particularly relevant in the production of epoxy resins and polycarbonate materials, where controlling the molecular weight and improving the material properties are essential .

Agricultural Chemistry

Pesticidal Properties

The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Similar pyridine derivatives have shown insecticidal and fungicidal activities, indicating that this compound may possess comparable properties. Research into the synthesis of such compounds aims to develop safer and more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests .

Table 1: Summary of Research Findings on this compound Applications

Mécanisme D'action

The mechanism of action of 5-(4-tert-butylphenyl)-2-methoxypyridine depends on its specific application. In catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparaison Avec Des Composés Similaires

4-tert-Butylphenyl derivatives: Compounds such as 4-tert-butylphenol and 4-tert-butylbenzyl alcohol share the tert-butylphenyl group but differ in other substituents.

Methoxypyridine derivatives: Compounds such as 2-methoxypyridine and 3-methoxypyridine share the methoxy group on the pyridine ring but differ in the position of substitution.

Uniqueness:

Activité Biologique

Introduction

5-(4-Tert-butylphenyl)-2-methoxypyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

This compound is characterized by its unique structure, which includes a methoxy group and a tert-butylphenyl substituent. The compound can be synthesized through various methods, including condensation reactions involving pyridine derivatives and aryl substituents. The synthetic route often involves the use of catalysts and specific reaction conditions to achieve high yields and purity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N |

| Molecular Weight | 225.31 g/mol |

| CAS Number | 1381944-76-8 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations.

Cytotoxicity and Antitumor Activity

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, it has been tested against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. The results indicate promising antiproliferative effects, with IC50 values suggesting moderate to high cytotoxicity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| DU145 | 20 |

| MDA-MB-231 | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in cellular processes, potentially inhibiting their activity.

- DNA Interaction : Studies suggest that it may bind to DNA, disrupting replication and transcription processes.

- Cell Signaling Pathways : It may modulate various signaling pathways that are crucial for cell survival and proliferation.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of methoxypyridine derivatives, including this compound. The findings highlighted the importance of the tert-butyl group in enhancing biological activity compared to other substituents.

In another investigation, researchers assessed the compound's effects on oxidative stress markers in cancer cells, revealing that it significantly reduced reactive oxygen species (ROS) levels, thereby promoting apoptosis in malignant cells.

Propriétés

IUPAC Name |

5-(4-tert-butylphenyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)14-8-5-12(6-9-14)13-7-10-15(18-4)17-11-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTYTLXYROVAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736420 | |

| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-76-8 | |

| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.